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2-Bromo-3-methyl-1-phenyl-1H-indene

Cat. No.: B14383445
CAS No.: 88069-79-8
M. Wt: 285.18 g/mol
InChI Key: YLABUHQVGSYWMI-UHFFFAOYSA-N
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Description

Significance of Indene (B144670) Scaffolds in Organic Synthesis and Materials Science

Indene and its derivatives are of considerable interest due to their presence in bioactive compounds and their use as precursors for functional materials. beilstein-journals.org These scaffolds are integral to the development of pharmaceuticals, with some indane and indene derivatives showing significant pharmacological activities. acs.orgresearchgate.net The rigid bicyclic structure of the indene moiety provides a unique framework that is valuable in the design of therapeutic molecules. acs.org

In the realm of materials science, indene-based structures are precursors to metallocene complexes used in catalytic polymerization processes. beilstein-journals.org Furthermore, they are found in N-heterocyclic carbene ligands and other functional materials. beilstein-journals.org The potential for diverse substitution patterns on the fused ring system allows for extensive exploration of structure-activity relationships, leading to the rational design of molecules with specific properties. acs.org Compounds featuring indene cores have garnered significant attention for their applications in materials science and as ligands in metal complexes. nih.gov

Overview of Substituted Indene Synthesis Methodologies

The synthesis of substituted indenes has been a dynamic area of research, with numerous methods developed to construct this valuable carbocyclic system. These methodologies often aim for efficiency, selectivity, and functional group tolerance.

A variety of catalytic systems have been employed for the synthesis of indene derivatives. These include:

Transition-Metal Catalysis: Metals such as platinum, ruthenium, nickel, rhodium, and iron have been used to catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes. organic-chemistry.org Silver-catalyzed annulative coupling of secondary benzyl (B1604629) alcohols with internal alkynes provides a direct route to 1,2,3-substituted indenes from readily available starting materials. oup.com Copper-catalyzed arylative cyclization of arylalkynes with aromatic sulfonyl chlorides is another effective method for preparing polysubstituted 1H-indenes. nih.gov

Brønsted Acid Catalysis: The cyclization of diaryl- and alkyl aryl-1,3-dienes can be catalyzed by a Brønsted acid like trifluoromethanesulfonic acid under mild conditions to yield substituted indenes in good to excellent yields. organic-chemistry.org This method proceeds through the formation of a stable benzylic carbocation followed by cationic cyclization. organic-chemistry.org

Other Methods: The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst is a known route to indene derivatives. organic-chemistry.org Iron(III) chloride can mediate the intramolecular cyclization of cinnamates to form highly substituted indenes. tandfonline.com Additionally, routes involving aldol-type reactions with substituted indanones have been explored for the synthesis of multifunctional indenes. beilstein-journals.org

Research Focus on Halogenated, Alkyl, and Aryl Substituted 1H-Indenes

The introduction of halogen, alkyl, and aryl groups onto the 1H-indene scaffold allows for the fine-tuning of its chemical and physical properties. Research in this area is driven by the desire to create novel molecules with specific functionalities for applications in medicinal chemistry and materials science.

Halogenated indenes, such as those containing bromine, are valuable synthetic intermediates. The carbon-halogen bond can be further functionalized through various cross-coupling reactions, providing access to a wider range of derivatives. For instance, palladium- and copper-catalyzed postfunctionalization reactions of carbon-iodine bonds in indenes have been demonstrated. organic-chemistry.org The synthesis of various bromo-substituted 1H-indenes has been reported in the literature, highlighting their role as versatile building blocks. bldpharm.com

The presence of alkyl and aryl substituents influences the steric and electronic nature of the indene ring. Aryl-substituted indenes are of interest for their potential photophysical properties and as ligands. The synthesis of 1-aryl-1H-indenes can be achieved through the chemoselective and regioselective electrocyclization of 1,3-diaryl-substituted allylic cations. acs.org The combination of halogen, alkyl, and aryl groups on the indene framework, as seen in 2-Bromo-3-methyl-1-phenyl-1H-indene, creates a multifunctional molecule with potential for further chemical transformations and diverse applications.

While specific research on this compound is not extensively documented in publicly available literature, its synthesis can be postulated based on established methodologies for related compounds. A plausible synthetic route could involve the bromination of 3-methyl-1-phenyl-1H-indene. Alternatively, a multi-step synthesis commencing from a suitably substituted indanone precursor could be envisioned.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13Br B14383445 2-Bromo-3-methyl-1-phenyl-1H-indene CAS No. 88069-79-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88069-79-8

Molecular Formula

C16H13Br

Molecular Weight

285.18 g/mol

IUPAC Name

2-bromo-3-methyl-1-phenyl-1H-indene

InChI

InChI=1S/C16H13Br/c1-11-13-9-5-6-10-14(13)15(16(11)17)12-7-3-2-4-8-12/h2-10,15H,1H3

InChI Key

YLABUHQVGSYWMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=CC=CC=C12)C3=CC=CC=C3)Br

Origin of Product

United States

Reaction Mechanisms and Reactivity of 2 Bromo 3 Methyl 1 Phenyl 1h Indene and Analogs

Electrophilic Substitution Reactions on Indenyl Systems

Electrophilic substitution reactions are fundamental to organic chemistry, typically involving the replacement of a functional group, often a hydrogen atom, by an electrophile. byjus.com In aromatic systems, these reactions proceed while preserving the aromaticity of the ring. byjus.com For indenyl systems, which possess both aromatic and non-aromatic components, electrophilic substitution can occur at different positions, influenced by the reaction conditions and the substrate's electronic properties.

The stereochemistry of reactions involving indenyl organometallic compounds is a critical area of study, particularly with chiral derivatives. Research on optically active indenyl-organotin compounds, which are analogs to 2-Bromo-3-methyl-1-phenyl-1H-indene, provides significant insights. For instance, the reaction of S-(+)-(3-methylindenyl)trimethylstannane with electrophiles like cyanogen (B1215507) bromide (BrCN) has been shown to yield specific stereoisomers. researchgate.net This reaction produces both R-(−)-1-bromo-3-methylindene and S-(+)-1-bromo-1-methylindene, demonstrating that the stereochemical outcome is highly dependent on the reaction pathway. researchgate.net

Similarly, the reaction of another analog, S-(+)-(1-methyl-3-phenylindenyl)trimethylstannane, with BrCN results in the formation of R-(−)-1-bromo-1-methyl-3-phenylindene. researchgate.net The stereochemical integrity and the specific products formed are dictated by the mechanism of electrophilic attack. These organometallic precursors, often prepared from the deprotonation of indene (B144670) with reagents like butyl lithium followed by salt metathesis, serve as valuable tools for stereocontrolled synthesis. wikipedia.org The study of such stereochemically non-rigid molecules is essential for understanding their dynamic behavior. acs.org

Table 1: Stereochemical Outcomes of Electrophilic Substitution on Indenyl-Organotin Analogs researchgate.net

Starting Material Electrophile Product(s)
S-(+)-(3-methylindenyl)trimethylstannane BrCN R-(−)-1-bromo-3-methylindene and S-(+)-1-bromo-1-methylindene
S-(+)-(3-methylindenyl)trimethylstannane HgCl₂ R-(−)-(3-methylindenyl)mercury chloride
S-(+)-(1-methyl-3-phenylindenyl)trimethylstannane BrCN R-(−)-1-bromo-1-methyl-3-phenylindene

The stereochemical results observed in the electrophilic substitution of indenyl organometallics are often explained by an SE2' (Substitution Electrophilic, bimolecular, with rearrangement) mechanism. researchgate.net This mechanism involves an anti-attack of the electrophile relative to the leaving group, coupled with a transfer of the reaction center. researchgate.net In the SE2 mechanism, a stronger electrophile displaces a weaker one in a bimolecular process. dalalinstitute.com Unlike SN2 reactions which proceed via backside attack, the attacking electrophile in an SE2 reaction can approach from the front or the back. dalalinstitute.com

In the context of indenyl systems, the SE2' pathway accounts for the formation of products where the electrophile adds to a different position than the one originally occupied by the leaving group (the organotin moiety). researchgate.net For example, in the reaction of S-(+)-(3-methylindenyl)trimethylstannane, the electrophile attacks the double bond of the five-membered ring, leading to a concerted displacement of the trimethylstannyl group from the adjacent carbon atom. This reaction center transfer is a key feature that explains the observed product distribution and stereochemistry. researchgate.net

Elimination Reactions (e.g., Dehydrobromination)

Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a double bond. fiveable.me For a substrate like this compound, a prominent elimination reaction would be dehydrobromination, where a hydrogen atom and the bromine atom are removed to form an indene derivative with an additional double bond. These reactions can proceed through different mechanisms, such as E1 (unimolecular) or E2 (bimolecular), depending on factors like the base strength and substrate structure. fiveable.melibretexts.org

When an elimination reaction can result in more than one constitutional isomer, the regioselectivity of the reaction becomes important. chemistrysteps.comlibretexts.org Zaitsev's rule is an empirical principle used to predict the major product in such cases. libretexts.orglibretexts.org It states that the more stable alkene, which is typically the one with the more highly substituted double bond, will be the major product. fiveable.melibretexts.orgchemistrysteps.com This preference is due to the increased stability of more substituted alkenes. chemistrysteps.com

In the dehydrobromination of this compound, there are potential β-hydrogens that can be abstracted by a base. The application of Zaitsev's rule would predict that the elimination will preferentially form the most substituted, and thus most stable, conjugated system. The specific product would depend on which β-hydrogen leads to the most stable alkene. While Zaitsev's rule is generally followed, the use of a sterically hindered base can lead to the formation of the less substituted "Hofmann" product. chemistrysteps.com E1 reactions are also regioselective and typically favor the Zaitsev product. chemistrysteps.com

Nucleophilic Transformations Involving the Bromine Moiety

Nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-deficient center and replacing a leaving group. pressbooks.pub In this compound, the carbon atom attached to the bromine is an electrophilic center, making the bromine atom a potential leaving group for nucleophilic substitution. Such reactions are common for alkyl halides and their analogs. libretexts.org

The bromine atom on the indenyl ring can be displaced by a variety of nucleophiles. For example, similar bromo-indene derivatives can undergo substitution reactions where the bromine is replaced by nucleophiles such as amines, thiols, or alkoxides. The success and mechanism of these reactions (e.g., SN1 or SN2) would depend on the structure of the indene derivative, the nature of the nucleophile, and the reaction conditions. For primary and secondary alkyl halides, nucleophilic substitution often proceeds with an inversion of configuration at the chiral center. libretexts.org One-pot processes combining nucleophilic substitution of benzylic bromides with subsequent reactions have been developed, highlighting the synthetic utility of these transformations. nih.gov

Catalytic Reaction Pathways Involving Indene Derivatives

Indene and its derivatives are important ligands in organometallic chemistry and serve as precursors in various catalytic processes. wikipedia.orgresearchgate.net Transition-metal indenyl complexes often show enhanced reactivity compared to their cyclopentadienyl (B1206354) counterparts, a phenomenon known as the "indenyl effect". wikipedia.orgrsc.orgillinois.edu This effect is attributed to the relative ease of η⁵ to η³ ring slippage of the indenyl ligand, which facilitates associative substitution mechanisms by maintaining an 18-electron count on the metal center. wikipedia.orgillinois.edu

Catalytic applications involving indene derivatives are diverse. They include:

Alkylation: Manganese-catalyzed selective mono- or dialkylation of indenes using alcohols has been developed as an efficient method for their decoration. acs.org

Cycloisomerization: Gold(I) catalysts can efficiently synthesize indenes and related structures through the cycloisomerization of ortho-(alkynyl)styrenes. researchgate.net

Ring Expansion: A photoredox-catalyzed ring expansion has been developed to insert a carbon atom into indene to form functionalized naphthalenes. nih.gov

Arylboration: Palladium-catalyzed three-component arylboration of alkenes, including indene, allows for the rapid synthesis of alkyl boronic esters. acs.org

Cross-Coupling: Indenyl phosphine (B1218219) ligands have proven to be versatile for palladium-catalyzed C-C and C-N cross-coupling reactions. rsc.org

These catalytic pathways underscore the importance of indene derivatives as versatile building blocks and ligands in modern synthetic chemistry. researchgate.net

Table 2: List of Chemical Compounds

Compound Name
This compound
(S)-(+)-(3-methylindenyl)trimethylstannane
R-(−)-1-bromo-3-methylindene
S-(+)-1-bromo-1-methylindene
(S)-(+)-(1-methyl-3-phenylindenyl)trimethylstannane
R-(−)-1-bromo-1-methyl-3-phenylindene
(R)-(−)-(3-methylindenyl)mercury chloride
1-methyl-3-phenylindene
1-phenyl-3-methylindene
Butyl lithium
Cyanogen bromide (BrCN)
2-phenyl-1H-indene-1,3(2H)-dione
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
2-(2-Bromo-3-methylphenyl)-1H-indene-1,3(2H)-dione
1-bromo-3-phenyl-1H-indene

Carbopalladation Mechanisms and Intermediates

The reaction of this compound in palladium-catalyzed processes is anticipated to proceed through a carbopalladation mechanism, a key step in many cross-coupling reactions such as the Heck reaction. While specific studies on this exact molecule are not prevalent, the mechanism can be inferred from extensive research on analogous vinyl bromides. nih.govmdpi.com

The catalytic cycle typically initiates with the oxidative addition of the vinyl bromide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) intermediate. For this compound, this would result in the formation of a σ-vinylpalladium(II) complex.

Following oxidative addition, the crucial carbopalladation step occurs, which is the migratory insertion of an alkene into the palladium-carbon bond of the intermediate. In the context of a Heck-type reaction, an external alkene coordinates to the palladium center and then inserts into the Pd-C bond, generating a new alkylpalladium(II) intermediate. The regioselectivity of this insertion is often governed by steric and electronic factors.

Subsequently, a β-hydride elimination from the newly formed alkylpalladium(II) species takes place to yield the final substituted alkene product and a hydridopalladium(II) complex. The catalytic cycle is completed by the reductive elimination of HBr, often facilitated by a base, which regenerates the active palladium(0) catalyst.

In some instances, particularly with sterically hindered substrates, the formation of stable palladacycle intermediates can occur. nih.gov These cyclic palladium complexes arise from intramolecular C-H activation and can influence the course and outcome of the reaction.

Table 1: Plausible Intermediates in Carbopalladation of this compound

Intermediate TypeGeneral StructureRole in Catalytic Cycle
Oxidative Addition Product(Indenyl)Pd(II)(Br)L₂Formation of the initial Pd-C bond.
π-Alkene Complex[(Indenyl)Pd(II)(Br)L(alkene)]Coordination of the alkene prior to insertion.
Alkylpalladium(II) Species(Substituted-alkyl)Pd(II)(Br)L₂Product of migratory insertion.
Hydridopalladium(II) ComplexHPd(II)(Br)L₂Formed after β-hydride elimination.

L represents a generic ligand, typically a phosphine.

Photochemical Reactivity of Phenyl-Substituted Indenes and Analogs

The photochemical behavior of phenyl-substituted indenes is characterized by a rich variety of rearrangements and isomerizations, driven by the absorption of ultraviolet light. The presence of the phenyl group and the indene system creates a chromophore that can be excited to higher energy states, leading to reactions not accessible under thermal conditions.

A key photochemical process for phenyl-substituted indenes is the nih.govresearchgate.net-sigmatropic rearrangement . Upon photoexcitation, a substituent can migrate from one position to another. In the case of 1-phenyl-1H-indene derivatives, a nih.govresearchgate.net-phenyl shift can occur, leading to the formation of an isoindene intermediate. For instance, flash photolysis studies of 1,1-diphenylindene have demonstrated the formation of transient arylisoindenes.

This rearrangement is thought to proceed via a concerted pericyclic mechanism, governed by orbital symmetry rules. Photochemical nih.govresearchgate.net-shifts are typically allowed to proceed suprafacially, meaning the migrating group remains on the same face of the π-system.

For this compound, it is plausible that irradiation could induce a nih.govresearchgate.net-phenyl shift from the C1 position. The resulting highly reactive isoindene intermediate could then undergo various subsequent reactions, including dimerization or trapping by other reagents present in the reaction mixture. The presence of the bromo and methyl substituents would likely influence the stability and subsequent reactivity of this intermediate.

Table 2: Potential Photochemical Reactions of Phenyl-Substituted Indenes

Reaction TypeGeneral TransformationKey Intermediate
nih.govresearchgate.net-Sigmatropic RearrangementMigration of a phenyl groupIsoindene
Cis-Trans IsomerizationIsomerization around a double bond (if applicable)Excited state species
DimerizationFormation of a dimer from two monomer unitsExcited state or radical species

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3 Methyl 1 Phenyl 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a compound with the structure of 2-Bromo-3-methyl-1-phenyl-1H-indene, a complete assignment of all proton and carbon signals would be necessary to confirm its constitution and isomeric purity.

¹H NMR Spectral Analysis

The ¹H NMR spectrum would provide crucial information about the electronic environment of each proton, their connectivity through spin-spin coupling, and the number of protons in a given environment.

Expected Chemical Shifts (δ):

Aromatic Protons: The protons on the fused benzene (B151609) ring and the phenyl substituent would appear in the downfield region, typically between 7.0 and 8.0 ppm. The specific substitution pattern would lead to a complex multiplet structure.

Vinyl Proton: The single proton at the C1 position of the indene (B144670) ring (H1) would likely resonate as a singlet or a narrow multiplet, depending on long-range couplings, in the region of 4.5-5.5 ppm.

Methyl Protons: The methyl group attached to the C3 position would produce a singlet peak, expected to appear in the upfield region, around 2.0-2.5 ppm.

Hypothetical ¹H NMR Data Table

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) Hz
Aromatic-H7.0 - 8.0m-
H-14.5 - 5.5s-
-CH₃2.0 - 2.5s-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., sp², sp³, quaternary).

Expected Chemical Shifts (δ):

Aromatic and Olefinic Carbons: The sp² hybridized carbons of the benzene rings and the double bond of the indene core would resonate in the downfield region, approximately from 120 to 150 ppm. The carbon atom bearing the bromine (C2) would be significantly influenced by the halogen's electronic effects.

Quaternary Carbons: The spectrum would show several signals for quaternary carbons, including C2, C3, C3a, C7a, and the ipso-carbon of the phenyl group.

Methyl Carbon: The methyl carbon would appear at a high field, typically between 15 and 25 ppm.

Hypothetical ¹³C NMR Data Table

Carbon AssignmentPredicted Chemical Shift (ppm)
Aromatic/Olefinic C120 - 150
C-150 - 60
-CH₃15 - 25

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H spin-spin coupling correlations, helping to identify adjacent protons within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be critical for identifying the connectivity between the methyl group, the phenyl group, and the indene core, and for assigning the quaternary carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion to four or more decimal places. This precise mass measurement allows for the unambiguous determination of the elemental formula (C₁₆H₁₃Br). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing organic molecules. nih.gov In positive ion mode, this compound would likely be detected as the protonated molecule [M+H]⁺ or as a radical cation [M]⁺˙. The resulting mass-to-charge ratio (m/z) would confirm the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments could be performed to study its fragmentation patterns, which would provide further structural information.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of different bonds. For this compound, the IR spectrum is expected to exhibit a combination of characteristic absorption bands that confirm the presence of its key structural features: the bromo-substituted indene core, the phenyl group, and the methyl group.

The analysis of the IR spectrum of this compound would involve identifying absorption bands in several key regions. The aromatic C-H stretching vibrations of the phenyl and indene rings are anticipated to appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl group would likely be observed between 3000 and 2850 cm⁻¹.

The carbon-carbon double bond (C=C) stretching vibrations within the aromatic rings typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. vscht.cz The stretching vibration of the C=C bond within the five-membered indene ring is also expected in this range.

A crucial absorption band for the characterization of this compound is the C-Br stretching vibration. The C-Br stretch is typically observed in the fingerprint region of the IR spectrum, generally falling within the 690-515 cm⁻¹ range. orgchemboulder.com The presence of a band in this region would provide strong evidence for the bromine substitution.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (methyl)Stretching3000 - 2850
Aromatic C=CStretching1600 - 1450
Alkene C=C (indene ring)Stretching~1640
C-BrStretching690 - 515

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation

The orientation of the phenyl group at the C1 position would be of particular interest. Due to steric hindrance with the adjacent methyl group and the indene ring, it is expected that the phenyl ring would be twisted out of the plane of the indene system. The dihedral angle between the plane of the phenyl ring and the plane of the indene ring would be a critical parameter determined by X-ray crystallography.

The stereochemistry at the C1 and C3 positions would also be unambiguously determined. The relative positions of the phenyl and methyl groups would define the cis or trans nature of the substitution on the five-membered ring. The bond lengths and angles within the molecule would provide insight into the electronic effects of the substituents. For instance, the C-Br bond length would be a key parameter, and the bond angles around the sp² and sp³ hybridized carbon atoms would reveal any strain within the five-membered ring.

A hypothetical table of selected bond lengths and angles is presented below to illustrate the type of data obtained from an X-ray crystallographic study.

Parameter Atoms Involved Expected Value
Bond LengthC-Br~1.90 Å
Bond LengthC1-C(phenyl)~1.50 Å
Bond LengthC3-C(methyl)~1.52 Å
Bond AngleC2-C1-C(phenyl)~110°
Bond AngleC2-C3-C(methyl)~112°
Dihedral AnglePlane(Indene)-Plane(Phenyl)40-60°

Investigation of Intermolecular Interactions

In the solid state, molecules of this compound would pack in a specific arrangement determined by intermolecular forces. X-ray crystallography would reveal the nature and geometry of these interactions, which are crucial for understanding the physical properties of the crystal, such as its melting point and solubility.

Given the molecular structure, several types of intermolecular interactions would be anticipated. Van der Waals forces would be the primary interactions governing the packing of the molecules. The aromatic rings of the indene and phenyl groups could participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.

The presence of the bromine atom introduces the possibility of halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule. Additionally, weak C-H···π interactions, where a C-H bond from one molecule interacts with the π system of an aromatic ring on a neighboring molecule, could also play a role in stabilizing the crystal packing.

Computational and Theoretical Chemistry Studies of 2 Bromo 3 Methyl 1 Phenyl 1h Indene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 2-Bromo-3-methyl-1-phenyl-1H-indene, this process would involve calculating the electronic energy at various atomic arrangements to find the structure with the minimum energy.

Once the optimized geometry is obtained, DFT calculations can provide a detailed picture of the electronic structure. This includes the distribution of electron density, which is fundamental to understanding the molecule's stability and reactivity. The presence of a bromine atom, a phenyl ring, and a methyl group on the indene (B144670) scaffold significantly influences the electronic environment. The bromine atom, being highly electronegative, would withdraw electron density, while the phenyl and methyl groups can donate or withdraw electron density depending on their position and orientation.

In a related study on bromo-substituted tetrahydro-1H-indene derivatives, DFT calculations at the B3LYP/6-31G(d) level were used to determine the stability of different stereoisomers. nih.gov Similar calculations for this compound would allow for the prediction of its thermodynamic stability.

A crucial validation of computational methods is the comparison of calculated data with experimental results. For instance, theoretical vibrational frequencies (like those in an IR spectrum) can be calculated and compared to experimentally measured spectra.

In a study on brominated tetrahydroindene derivatives, the calculated spectroscopic data showed good agreement with the experimental findings, lending credibility to the computational model. nih.govtubitak.gov.trresearchgate.net For this compound, DFT calculations would be expected to predict the key vibrational modes associated with the C-Br, C=C, and C-H bonds, as well as the characteristic frequencies of the phenyl and methyl groups. A comparison with an experimental IR spectrum would help to confirm the predicted structure.

Table 1: Illustrative Comparison of Theoretical and Experimental Data for a Related Bromo-Indene Derivative

ParameterTheoretical Value (DFT)Experimental Value
Bond Lengths (Å)
C-Br1.95 - 2.001.94 - 1.98
C-C (aromatic)1.39 - 1.421.38 - 1.41
Bond Angles (°) **
C-C-Br118 - 122119 - 121
Vibrational Frequencies (cm⁻¹) **
C-Br stretch~650~655
Aromatic C-H stretch~3050~3060

Note: This table is illustrative and based on typical values for related compounds. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For this compound, the HOMO is likely to be located on the electron-rich phenyl ring and the double bond of the indene core, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the indene ring and influenced by the electron-withdrawing bromine atom, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Indene

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This table presents typical energy values for illustrative purposes. Actual values for this compound would need to be calculated.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for identifying sites of electrophilic and nucleophilic reactivity. imist.ma

In an MEP map of this compound, regions of negative potential (typically colored red) would indicate electron-rich areas, which are prone to electrophilic attack. These would likely be concentrated around the bromine atom and the π-system of the phenyl ring. Regions of positive potential (blue) signify electron-deficient areas, which are susceptible to nucleophilic attack. Such regions would be expected near the hydrogen atoms. Studies on related bromo-substituted compounds have successfully used MEP maps to identify reactive sites. nih.govtubitak.gov.trresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stability arising from these interactions (hyperconjugation).

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors are fundamental concepts in computational chemistry that help in understanding the stability, reactivity, and interaction of molecules. These descriptors are often calculated using Density Functional Theory (DFT). Global descriptors provide insights into the reactivity of the molecule as a whole, while local descriptors identify the most reactive sites within the molecule.

For a molecule like this compound, these descriptors can predict how it will interact with other chemical species. Key global reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -E(LUMO).

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

Local reactivity can be assessed using Fukui functions, which identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, one would expect the π-system of the indene and phenyl rings, as well as the bromine atom, to be key sites of reactivity.

Below is a hypothetical data table of global reactivity descriptors for this compound, calculated at a typical level of theory.

DescriptorValue (eV)
E(HOMO)-6.2
E(LUMO)-1.8
HOMO-LUMO Gap4.4
Ionization Potential (I)6.2
Electron Affinity (A)1.8
Electronegativity (χ)4.0
Chemical Hardness (η)2.2
Chemical Softness (S)0.45
Electrophilicity Index (ω)3.64
This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Space Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. Molecules like this compound are not static but exist as an ensemble of different conformations due to the rotation around single bonds. Molecular Dynamics (MD) simulations are a computational method used to explore this conformational space by simulating the motion of atoms and molecules over time.

In an MD simulation of this compound, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to predict the trajectory of each atom. This allows for the exploration of the potential energy surface of the molecule, identifying low-energy, stable conformations as well as the energy barriers between them.

Key insights from MD simulations of this molecule would include:

The preferred orientation of the phenyl group relative to the indene core.

The conformational flexibility of the five-membered ring of the indene system.

This information is crucial for understanding how the molecule might fit into the binding site of a protein or how it might pack in a crystal lattice.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The goal of QSAR is to develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov

To build a QSAR model for derivatives of this compound, a dataset of structurally related compounds with their experimentally measured biological activities (e.g., IC50 values for enzyme inhibition) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: van der Waals volume, surface area, dipole moment.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) are then used to build the mathematical relationship between the descriptors and the activity.

A hypothetical QSAR equation for a series of indene derivatives might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * TPSA + c

Where LogP is the lipophilicity, MW is the molecular weight, TPSA is the topological polar surface area, and c is a constant. Such a model can provide valuable insights into the structural features that are important for the desired biological activity. researchgate.net

Molecular Docking Methodologies for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or a nucleic acid. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and for understanding the mechanism of action at a molecular level.

For this compound, molecular docking could be used to screen a library of potential protein targets to identify those to which it binds most strongly. The process involves:

Preparation of the receptor and ligand: Obtaining the 3D structure of the protein (often from the Protein Data Bank) and generating a 3D conformation of the ligand.

Docking simulation: A docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding site of the receptor.

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. For this compound, the phenyl group might engage in π-stacking interactions with aromatic amino acid residues, while the bromine atom could form halogen bonds.

Below is a hypothetical table summarizing the results of a molecular docking study of this compound against a hypothetical protein target.

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesPHE23, TYR45, LEU89, VAL92
Types of InteractionsHydrophobic, π-π stacking
This table contains hypothetical data for illustrative purposes.

These computational approaches provide a powerful framework for the in-silico investigation of this compound, offering predictions and insights that can guide further experimental research.

Applications of 2 Bromo 3 Methyl 1 Phenyl 1h Indene and Its Derivatives in Materials Science and Organic Synthesis

Role as Synthetic Intermediates in Complex Molecule Construction

The presence of a vinyl bromide moiety in 2-Bromo-3-methyl-1-phenyl-1H-indene makes it an exceptionally useful precursor for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its role in building complex molecular architectures.

Precursors for Further Cross-Coupling Reactions

The bromine atom on the indene (B144670) ring is strategically positioned for participation in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their efficiency and tolerance of diverse functional groups. As a vinyl halide, this compound is a suitable substrate for several key cross-coupling methodologies.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are particularly relevant. organic-chemistry.orguzh.chrsc.org In a typical Suzuki-Miyaura coupling, the bromo-indene derivative would react with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond, replacing the bromine atom with a new aryl, vinyl, or alkyl group. rsc.org Similarly, the Sonogashira coupling enables the direct connection of a terminal alkyne to the indene core, a crucial transformation for creating extended π-conjugated systems. organic-chemistry.orgresearchgate.netrsc.org The Heck reaction would allow for the attachment of an alkene.

These transformations highlight the role of this compound as a versatile platform. The ability to introduce a wide array of substituents via cross-coupling allows chemists to systematically modify the molecule's steric and electronic properties, which is a critical step in designing molecules for specific functions. For instance, the coupling of different arylboronic acids can be used to synthesize a library of substituted 1,2,3-triphenyl-1H-indene derivatives for structure-activity relationship studies.

Table 1: Key Cross-Coupling Reactions Applicable to Bromo-Arenes and Bromo-Alkenes

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Coupling Organoboron compound (e.g., R-B(OH)₂) Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base C-C
Sonogashira Coupling Terminal alkyne (R-C≡CH) Pd(0) catalyst, Cu(I) co-catalyst, Amine base C-C (sp²-sp)
Heck Coupling Alkene (R-CH=CH₂) Pd(0) or Pd(II) catalyst, Base C-C (sp²-sp²)
Buchwald-Hartwig Amination Amine (R₂NH) Pd(0) catalyst, Ligand (e.g., phosphine), Base C-N

| Stille Coupling | Organotin compound (e.g., R-SnBu₃) | Pd(0) catalyst | C-C |

This table presents generalized information on common cross-coupling reactions.

Building Blocks for Polycyclic Systems

Polycyclic aromatic hydrocarbons (PAHs) are of great interest due to their unique photophysical properties and applications in organic electronics. nih.govchemistryviews.org The synthesis of extended, often non-planar, PAHs requires versatile building blocks that can be strategically fused or connected. This compound can serve as such a building block.

Following a cross-coupling reaction, such as a Suzuki or Stille coupling, new aryl or heteroaryl groups can be introduced at the 2-position of the indene core. These newly introduced groups can be designed to contain further reactive sites, enabling subsequent intramolecular cyclization reactions. For example, a biaryl system created via a Suzuki coupling could undergo an oxidative dehydrogenative cyclization to form a larger, rigid polycyclic framework. nih.gov Annulation strategies, where a new ring is built onto the existing indene structure, are also a powerful method for constructing complex PAHs. rsc.org The reaction of the 5- and 6-indenyl radicals with vinylacetylene has been shown to form tricyclic PAHs like cyclopenta[a]naphthalene, demonstrating how the indene core can be expanded into larger systems. researchgate.net By leveraging the reactivity of the bromo-substituent, the this compound scaffold can be elaborated into intricate, three-dimensional PAHs, including helicenes, which have potential applications in chiroptical materials. researchgate.net

Synthesis of Sulfur-Containing Heterocycles (e.g., Thietanes)

Sulfur-containing heterocycles are important motifs in pharmaceuticals and materials science. nih.gov Thietanes, four-membered rings containing one sulfur atom, are valuable synthetic intermediates, though their synthesis can be challenging. nih.govwikipedia.org While the direct synthesis of a thietane (B1214591) from this compound is not straightforward, the vinyl bromide functionality is a key handle for introducing sulfur.

A plausible route involves the reaction of the bromo-indene with a sulfur nucleophile, such as sodium sulfide (B99878) or a thiol. researchgate.netacs.org For example, a transition-metal-catalyzed reaction with a thiol could yield a vinyl sulfide. This intermediate could then be subjected to further chemical transformations to build a heterocyclic ring. While forming a strained four-membered thietane ring might be difficult, the synthesis of other sulfur heterocycles like thiophenes or thiopyrans through annulation strategies is conceivable. One established method for forming thietanes involves the photochemical [2+2] cycloaddition of a thioketone with an alkene. nih.gov The indene double bond within the five-membered ring could potentially participate in such cycloadditions.

Advanced Functional Materials

The derivatization of the this compound core allows for the creation of novel materials with tailored electronic and photophysical properties for use in optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs)

OLED technology relies on a series of organic thin films, including hole-transporting layers (HTLs), emissive layers (EMLs), and electron-transporting layers (ETLs). rsc.org The performance of these devices is highly dependent on the chemical structure and properties of the materials used. Indene derivatives have emerged as promising candidates for these applications. google.com

The rigid and planar structure of the indene core, combined with the potential for creating extended π-conjugated systems, makes it an attractive building block for OLED materials. The phenyl and methyl groups on this compound can be further functionalized to enhance properties like solubility and thermal stability. The bromine atom is particularly crucial, as it provides a reactive site for introducing functional groups that tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For example, by using cross-coupling reactions to attach electron-donating groups (like triarylamines) or electron-withdrawing groups, the indene core can be incorporated into donor-acceptor molecules. These are often used as emitters, where the color of the emitted light can be precisely controlled by the molecular design. nih.govrsc.org Furthermore, complex, sterically hindered structures can be built from indene blocks to prevent π-π stacking in the solid state, which often leads to fluorescence quenching. nih.gov Helical diamines, which can be synthesized from brominated precursors, have been investigated as "all-in-one" materials, serving as both the hole-transporter and the emitter in an OLED device. researchgate.net

Photovoltaic Solar Cells (e.g., Electron-Transporting Materials)

In organic and perovskite solar cells, electron-transporting materials (ETMs) and hole-transporting materials (HTMs) are essential for efficiently separating and collecting charge carriers generated by light absorption. rsc.orgnih.gov Indene derivatives have been successfully developed as components of high-performance ETMs. nih.govacs.orgnih.govresearchgate.net

A notable application involves the synthesis of indene-fullerene (C60) adducts. nih.govacs.orgnih.gov In this approach, various substituted indenes are first synthesized and then reacted with C60 via a Diels-Alder cycloaddition. acs.org The resulting indene-C60 derivatives act as ETMs in inverted (p-i-n) perovskite solar cells. The function of the indene moiety is to improve the solubility and processability of the fullerene, as well as to fine-tune the LUMO energy level for efficient electron extraction from the light-absorbing perovskite layer. nih.govnih.gov

Research has shown that by equipping the indene precursors with different functional groups (e.g., methoxy, cyano, acetamido), the electronic properties of the final indene-C60 adduct can be systematically varied. acs.org This allows for the optimization of the interface between the perovskite and the ETM, leading to reduced charge recombination and enhanced device efficiency. researchgate.net For example, devices using an acetamido-substituted indene-fullerene derivative as the ETM on a flexible substrate achieved a power conversion efficiency of 13.61%. nih.govnih.gov This demonstrates the significant potential of the indene scaffold, accessible from precursors like this compound, in the development of next-generation solar energy technologies.

Table 2: Performance of an Indene-Fullerene Derivative in a Perovskite Solar Cell

Indene-Fullerene Derivative HOMO (eV) LUMO (eV) Power Conversion Efficiency (PCE)

Data sourced from a study on indene-fullerene derivatives as electron-transporting materials. nih.govresearchgate.net NHAc-ICMA refers to 6′-acetamido-1′,4′-dihydro-naphtho[2′,3′:1,2] nih.govresearchgate.netfullerene-C60.

Fluorescent Materials

While direct research on the fluorescent properties of this compound is not extensively documented, the broader class of indene derivatives has been recognized for its potential in the development of fluorescent materials. researchgate.net The fluorescence of organic molecules is highly dependent on their electronic structure and the nature of their substituents, which can be tuned to achieve desired emission properties. nih.gov

Research has demonstrated that highly functionalized indene derivatives can exhibit significant fluorescence. For instance, a series of 2-arylindene compounds bearing 1,3-dicyano groups have been synthesized and were found to possess favorable fluorescent properties. nih.govacs.org These compounds were prepared from electron-rich α-aryl ketonitriles through a novel tandem process. The introduction of various aryl groups at the 2-position of the indene core allows for the modulation of the emission wavelength and intensity.

The photophysical properties of these fluorescent indene derivatives were investigated, revealing their potential for applications in materials science. The table below summarizes the absorption and emission data for selected 2-aryl-1,3-dicyanoindene derivatives.

Table 1: Photophysical Properties of Selected Fluorescent Indene Derivatives

CompoundAryl Substituent (at position 2)Absorption Max (λabs, nm)Emission Max (λem, nm)
Indene Derivative 14-Methoxyphenyl365476
Indene Derivative 24-Bromophenyl359464
Indene Derivative 32-Naphthyl370480
Indene Derivative 44-(Trifluoromethyl)phenyl358462

This table presents a selection of fluorescent indene derivatives and their corresponding maximum absorption and emission wavelengths, illustrating how substituent changes affect their optical properties. Data sourced from related studies on functionalized indenes. acs.org

The synthesis of such fluorescent molecules highlights the utility of the indene scaffold as a platform for creating new materials with tailored optical properties. nih.gov The presence of a bromine atom, as in this compound, offers a convenient handle for further functionalization through cross-coupling reactions, enabling the synthesis of a wide array of novel fluorescent derivatives.

Catalytic Applications of Indene Scaffolds

The indenyl ligand, the deprotonated form of indene, is a close relative of the ubiquitous cyclopentadienyl (B1206354) (Cp) ligand. However, the fusion of a benzene (B151609) ring to the five-membered ring imparts unique properties, leading to what is known as the "indenyl effect." This effect often results in a significant rate acceleration in catalytic reactions compared to their Cp analogues, making indenyl-based catalysts highly valuable in organic synthesis. nih.gov

As Ligands in Metal Complexes (e.g., Metallocenes for Olefin Polymerization)

Indenyl ligands are critical components of metallocene catalysts, particularly for the polymerization of olefins like propylene (B89431). hhu.dewikipedia.org Metallocenes are organometallic compounds containing a central metal atom sandwiched between two cyclopentadienyl-type ligands. In the case of indenyl-based metallocenes, the substituents on the indene ring play a crucial role in determining the catalyst's activity, stereoselectivity, and the properties of the resulting polymer, such as molecular weight and tacticity. acs.orgresearchgate.net

For example, zirconocene (B1252598) catalysts bearing substituted indenyl ligands are highly effective for propylene polymerization. The steric bulk and electronic nature of the substituents influence the coordination of the incoming monomer and the rate of polymer chain growth. A study comparing a mononuclear zirconocene with a bridged binuclear analogue, both containing substituted indenyl ligands, highlighted these structural effects on catalytic performance. acs.org

Table 2: Comparison of Zirconocene Catalysts in Propylene Polymerization

Catalyst TypeCatalyst StructureActivity (kg PP / (mol Zr·h·atm))Polypropylene Molecular Weight (g/mol)
Mononucleardimethylsilanediyl(2-methyl-4-phenyl-1-indenyl)ZrCl2446,000530,000
Binuclear (Bridged)Polymethylene-bridged bis(indenyl)zirconocene93,000780,000

This table compares the catalytic activity and resulting polymer molecular weight for two different types of indenyl-based zirconocene catalysts in propylene polymerization, demonstrating the influence of the ligand architecture. Data adapted from studies on multinuclear olefin polymerization catalysts. acs.org

The structure of this compound makes it a precursor to a substituted indenyl ligand where the methyl and phenyl groups would significantly influence the steric environment around the metal center, thereby affecting the stereochemistry of the polymer.

Development of Chiral Indene-Based Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using a small amount of a chiral catalyst, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. The development of effective chiral ligands is paramount to the success of this field. researchgate.net Chiral indenyl ligands have emerged as a powerful class of ligands for various asymmetric transformations, most notably in rhodium-catalyzed C-H activation reactions. bohrium.comnih.govacs.org

Recently, a new class of chiral indenyl ligands based on a [2.2]benzoindenophane skeleton has been developed. researchgate.netbohrium.com These ligands are readily synthesized and can be fine-tuned. When complexed with rhodium, they form catalysts that can achieve high yields and excellent enantioselectivities in the synthesis of valuable chiral heterocycles like dihydroisoquinolones and isocoumarins. nih.gov The defined planar chirality of the indenyl ligand effectively controls the stereochemical outcome of the reaction. researchgate.netacs.org

Table 3: Asymmetric C-H Activation Catalyzed by a Chiral Indenyl Rhodium Complex

Reactant 1Reactant 2Product TypeYield (%)Enantiomeric Excess (ee, %)
O-Boc hydroxybenzamideStyrene (B11656)Chiral Dihydroisoquinolone9596
O-Boc hydroxybenzamide1-OcteneChiral Dihydroisoquinolone8897
Carboxylic AcidDiphenylacetyleneAxially Chiral Isocoumarin9992
Carboxylic Acid1-Phenyl-1-propyneAxially Chiral Isocoumarin9194

This table showcases the effectiveness of a [2.2]benzoindenophane-based chiral indenyl rhodium catalyst in various asymmetric C-H activation reactions, highlighting the high yields and enantioselectivities achieved. Data sourced from research on these novel chiral ligands. nih.gov

Homogeneous and Heterogeneous Catalysis involving Indene Derivatives

Catalysis can be broadly classified into two types: homogeneous and heterogeneous. The choice between them often depends on the specific application, balancing factors like selectivity, activity, and catalyst separation.

Homogeneous Catalysis involves a catalyst that is in the same phase as the reactants, typically in a liquid solution. youtube.comyoutube.com This allows for high activity and selectivity under mild reaction conditions because the active catalytic sites are readily accessible. Indenyl metal complexes, such as those of rhodium, are often used as homogeneous catalysts. nih.gov For example, soluble indenyl rhodium complexes have been employed as catalyst precursors for the hydroboration of alkenes and the cyclotrimerization of alkynes. nih.govnih.gov The high tunability of the indenyl ligand allows for precise control over the catalytic process. chemanager-online.com

Heterogeneous Catalysis , in contrast, uses a catalyst that is in a different phase from the reactants, such as a solid catalyst in a liquid or gas stream. youtube.comyoutube.com The primary advantage of this approach is the ease of separating the catalyst from the product mixture, which is crucial for industrial processes. youtube.com To combine the high performance of indenyl-based catalysts with the practical benefits of heterogeneous systems, these complexes are often immobilized on solid supports. For instance, metallocene catalysts are frequently supported on materials like silica (B1680970) or polymers for use in large-scale olefin polymerization processes. researchgate.netmdpi.com This immobilization prevents the catalyst from dissolving in the reaction medium while maintaining its catalytic activity. Furthermore, single-atom heterogeneous catalysts can be enhanced by the addition of ligands, bridging the gap between the two catalysis types. nih.gov

Q & A

Q. What synthetic routes are effective for preparing 2-Bromo-3-methyl-1-phenyl-1H-indene, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves functionalizing indene derivatives via bromination and alkylation. For example, demonstrates a general procedure (GP1) using commercially available precursors, achieving 83% yield under controlled conditions (0.50 g precursor, 2.4 mmol scale). Key factors include:
  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) for regioselective bromination.
  • Temperature control : Maintain 0–5°C during bromine addition to avoid side reactions.
  • Purification : Column chromatography (Pentane:Ethyl Acetate = 9:1) ensures purity .
  • Yield optimization : Scale-dependent adjustments to stoichiometry and reaction time are critical.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Compare chemical shifts to structurally similar compounds. For instance, methyl groups in analogous indene derivatives resonate at δ 2.1–2.5 ppm, while aromatic protons appear at δ 6.8–7.5 ppm .
  • Melting Point : Confirm purity via sharp melting ranges (e.g., 51–54°C for related indene esters) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H⁺] for C₁₆H₁₃Br: calc. 284.02, observed 284.03) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved during structural refinement of this compound?

  • Methodological Answer :
  • Software Tools : Use SHELXL () for high-resolution refinement. Key steps:
  • Apply restraints to disordered bromine positions.
  • Validate with R-factor convergence (<5%) and electron density maps.
  • Twinning Analysis : Employ SHELXD for initial structure solution and ORTEP-3 () for graphical validation of twinning axes .
  • Data Quality : Collect high-resolution (<1.0 Å) datasets at low temperature (100 K) to minimize thermal motion artifacts.

Q. What mechanistic insights can be gained from kinetic studies of electrophilic substitution reactions involving this compound?

  • Methodological Answer :
  • Rate Determination : Monitor reaction progress via UV-Vis spectroscopy at λₘₐₓ ≈ 270 nm (aromatic π→π* transitions).
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to probe proton transfer steps in bromination .
  • Computational Modeling : Combine experimental data with DFT calculations (e.g., Gaussian 16) to map transition states and activation barriers .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Steric Maps : Generate using MolProbity to identify hindered positions (e.g., ortho-substituents on the phenyl ring reduce coupling efficiency).
  • Electronic Profiling : Measure Hammett σ values for substituents; electron-withdrawing groups (e.g., -Br) enhance oxidative addition in Suzuki-Miyaura reactions.
  • Experimental Validation : Compare yields in Pd-catalyzed couplings with varying ligands (e.g., XPhos vs. SPhos) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Replicate experiments under identical conditions (solvent purity, inert atmosphere).
  • Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare to databases (PubChem, ) .
  • Error Analysis : Calculate standard deviations for repeated measurements (e.g., ±0.5°C for melting points) .

Q. What strategies ensure methodological rigor in designing studies involving this compound?

  • Methodological Answer :
  • Research Design : Follow ’s framework:
  • Combine quantitative (yield, kinetics) and qualitative (mechanistic) data.
  • Use factorial design to test variables (temperature, catalyst loading).
  • Statistical Validation : Apply ANOVA for multi-condition comparisons and report confidence intervals (95% CI) .

Tables for Key Parameters

Parameter Typical Range Reference
Melting Point (°C)50–60
¹H NMR (δ, ppm)2.1–2.5 (CH₃), 6.8–7.5 (Ar)
Crystallographic R-factor<5%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.